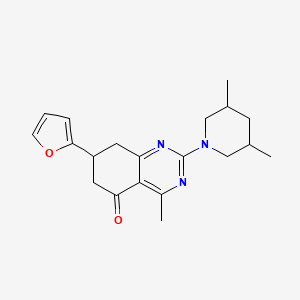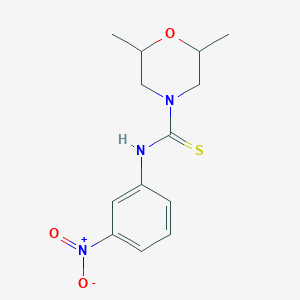![molecular formula C20H17NO2S2 B4617474 2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)
2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazole derivatives often involves eco-friendly protocols, utilizing aqueous solvents and avoiding metal catalysts, emphasizing operational simplicity and mild reaction conditions. For instance, a novel synthesis approach for thiazol-2-ylamino derivatives involves consecutive C–C and C–N bond formation in water, showcasing the efficiency and environmental friendliness of modern synthetic methods (Yadav, Vagh, & Jeong, 2020). Similarly, [2 + 3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds has been used to synthesize 3-benzyl-1,3-thiazolidines, demonstrating the versatility and creativity in thiazole chemistry (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Molecular Structure Analysis
Research into the molecular structure of thiazole derivatives reveals detailed insights into their geometry, vibrational spectra, and potential energy distribution. Studies using DFT (Density Functional Theory) and X-ray diffraction highlight the non-planarity and intricate geometrical features of these molecules, contributing to their diverse chemical behavior and reactivity (Viji et al., 2020).
Chemical Reactions and Properties
Thiazole derivatives engage in a variety of chemical reactions, including cyclocondensations and [2+3]-cycloadditions, leading to the formation of complex heterocycles. These reactions are facilitated by the presence of multiple reactive sites within the thiazole framework, enabling the synthesis of compounds with rich chemical diversity and potential biological activity (Mahata et al., 2003).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. X-ray crystallography and DFT calculations provide a comprehensive understanding of these properties, revealing the importance of molecular geometry, intermolecular interactions, and electronic distribution in determining the physical characteristics of these compounds (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability, and electronic characteristics, are a focal point of research. Studies employing molecular docking and quantum chemical calculations have shed light on the electronic structure, charge distribution, and potential biological interactions of these molecules, highlighting their reactivity and potential as bioactive molecules (Viji et al., 2020).
Aplicaciones Científicas De Investigación
Novel Formation and Derivative Synthesis
A study reported the reaction of 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes with iodine to form iodine-substituted benzenes, showcasing the use of UV irradiation to accelerate reactions leading to high yields. This process underlines the utility of similar compounds in synthesizing iodine-substituted derivatives, highlighting potential applications in the development of new chemical entities through intramolecular cyclization (Matsumoto, Takase, & Ogura, 2008).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base were described for their application in photodynamic therapy. The derivatives showcased excellent photophysical and photochemical properties, including high singlet oxygen quantum yield, crucial for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Orientation in Cyclization Studies
Research into the orientation of cyclization within thiazolo-quinazoline heterocyclic systems using NMR, DFT, and X-ray diffraction techniques has provided insight into the regiochemistry and structure of cyclized products. These studies are pivotal for understanding the chemical behavior and potential applications of similar compounds in synthesizing heterocyclic systems (Gupta & Chaudhary, 2015).
Cycloaddition Reactions
The use of sonochemically generated azomethine ylides with thiocarbonyl compounds for synthesizing 3-Benzyl-1,3-thiazolidines highlights the significance of cycloaddition reactions. This method, involving [2+3]-cycloadditions, showcases the potential of employing similar compounds in creating spirocyclic and other complex heterocyclic structures (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Catalytic Applications
The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y was developed as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study demonstrates the application of similar compounds in catalysis, emphasizing the benefits of encapsulation in zeolite for enhanced catalytic performance and reusability (Ghorbanloo & Maleki Alamooti, 2017).
Propiedades
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c1-23-17-12-10-15(11-13-17)8-5-9-18-19(22)25-20(21-18)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3/b8-5+,18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADXUZWURKNLRM-WCTLISOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)SC(=N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4617397.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4617413.png)


![ethyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4617442.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4617482.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)